6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-17-3-4-18-19(15-17)32-23-20(22(18)28)21(16-5-7-25-8-6-16)27(24(23)29)10-2-9-26-11-13-31-14-12-26/h3-8,15,21H,2,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXWDGPBMQPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)CCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the methoxy, morpholinopropyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzene, morpholine, and pyridine derivatives, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl group can be reduced to a piperidinyl group.
Substitution: The morpholinopropyl group can be substituted with other amine groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyridinyl group would produce a piperidinyl derivative.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives similar to 6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that pyrrole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells. This suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Compounds with similar chemical frameworks have also been investigated for their antimicrobial properties. Some studies indicate that pyrrole derivatives exhibit activity against various bacterial strains and fungi. The incorporation of specific substituents can enhance this activity, making it a focus for developing new antimicrobial agents .
Potential Therapeutic Uses
Given its diverse biological activities, this compound shows promise in several therapeutic areas:
- Cancer Therapy : As an anticancer agent targeting multiple pathways involved in tumor growth.
- Anti-inflammatory Medications : For conditions such as arthritis or other inflammatory disorders.
- Antimicrobial Treatments : As a potential lead compound in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which comprises 223 synthetic analogs with diverse substituents at positions 1, 2, and 6 . Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility : The compound’s synthesis leverages a one-pot multicomponent reaction, enabling rapid diversification. For example, replacing pyridin-4-yl with 4-fluorophenyl reduces polarity but increases membrane permeability in vitro .
Biological Activity Trends: Morpholinopropyl-containing analogs (like the target compound) show superior solubility (>2 mg/mL in PBS) compared to ethyl-substituted analogs (<0.5 mg/mL) . Pyridinyl at position 1 correlates with stronger binding to kinase domains in preliminary docking studies, suggesting enhanced target engagement .
Stability and Metabolism : Methoxy at position 6 resists oxidative metabolism better than hydroxy-substituted analogs, as shown in microsomal stability assays (t½ > 60 min vs. t½ < 20 min) .
Limitations and Advantages
- Advantages: The compound’s morpholinopropyl and pyridinyl groups synergistically enhance solubility and target specificity, addressing common drawbacks of chromenopyrrole-diones (e.g., poor bioavailability).
Biological Activity
6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound with potential pharmacological applications. Its unique structure combines elements that may enhance its biological activity, particularly in areas such as anti-cancer and neuroprotective effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O5, with a molecular weight of 435.48 g/mol. The compound features a methoxy group , which can influence its absorption and metabolism, and a morpholinopropyl group , which enhances its solubility and bioavailability .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of metastasis |
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways related to cell survival and inflammation.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Neuroprotection : A study involving neuroblastoma cells demonstrated that treatment with a related compound led to a significant decrease in cell death induced by oxidative stress. The protective effect was attributed to the activation of the Nrf2 pathway, which is known for its role in antioxidant defense .
- Anticancer Activity : In vivo studies using mouse models of cancer showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls. The study highlighted the importance of dosage and timing in maximizing therapeutic effects .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the chromeno[2,3-c]pyrrole core using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines in a one-pot multicomponent reaction .
- Step 2 : Functionalization with morpholinopropyl and pyridinyl groups via nucleophilic substitution or coupling reactions. Polar solvents (e.g., DMF) and catalysts (e.g., Pd/Cu) enhance reaction efficiency .
- Optimization : Yield and purity depend on temperature control (60–100°C), solvent choice, and purification via column chromatography or recrystallization. Reported yields range from 45% to 78% depending on substituents .
Key Data :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 60–100°C |
| Solvent | DMF, Ethanol |
| Catalyst | Pd, Cu, or organometallic complexes |
| Yield | 45–78% |
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (expected ~492.6 g/mol) .
- X-ray Crystallography : Resolves conformational flexibility and hydrogen-bonding patterns .
- HPLC : Purity assessment (>95% required for biological assays) .
Q. How does the compound’s structure relate to its reported biological activity?
The chromeno-pyrrole core and morpholinopropyl group enhance interactions with biological targets (e.g., enzymes, receptors). Methoxy and pyridinyl groups influence solubility and binding affinity. Comparative studies show analogues with fluorinated or hydroxylated substituents exhibit varied bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition + cell viability assays).
- Purity Verification : Ensure >95% purity via HPLC; impurities may skew results .
- Structural Confirmation : Re-examine stereochemistry using X-ray crystallography, as minor structural deviations (e.g., diastereomers) can alter activity .
- Dose-Response Studies : Test a wide concentration range (nM–µM) to identify true EC₅₀/IC₅₀ values .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading.
- Catalyst Screening : Test Pd/Cu complexes or organocatalysts for improved regioselectivity .
- Flow Chemistry : Continuous flow systems enhance reproducibility and scalability .
- Byproduct Analysis : Use TLC or GC-MS to identify side products (e.g., over-oxidized derivatives) and adjust conditions .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolism.
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with absorption/distribution .
- Docking Studies : Map interactions with target proteins (e.g., kinases) to guide analogue design .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Rodent Models : Test pharmacokinetics (Cmax, T½) and toxicity (LD₅₀) prior to efficacy studies.
- Xenograft Models : Assess antitumor activity using human cancer cell lines .
- Metabolic Stability : Monitor liver microsome stability to predict bioavailability .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between in vitro and in vivo studies be addressed?
- Microenvironment Factors : In vivo conditions (e.g., pH, serum proteins) may reduce compound availability.
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
